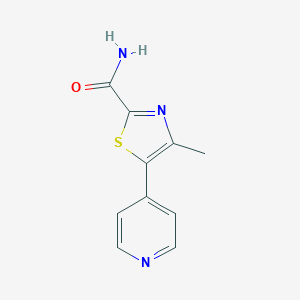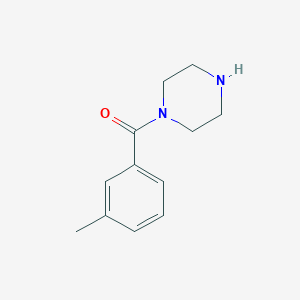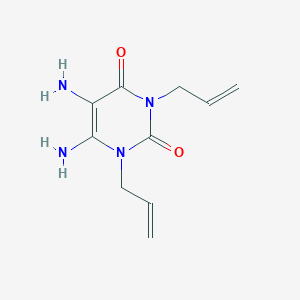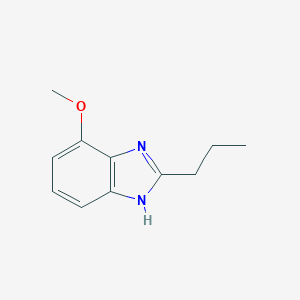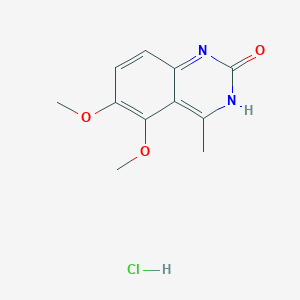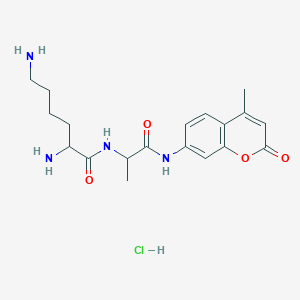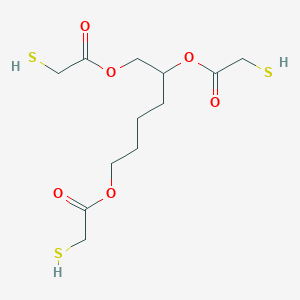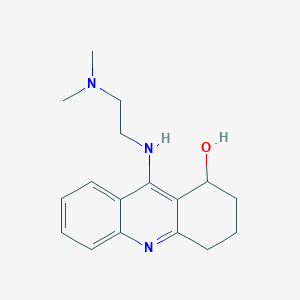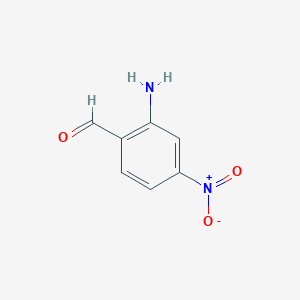
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate, commonly known as Chlorfenapyr, is a pesticide that has been widely used in agriculture and public health programs. It was first introduced in the market in the 1990s and has since become a popular insecticide due to its broad spectrum of activity against various pests. Chlorfenapyr is a pro-insecticide, which means that it is converted into an active form by the insect's metabolism, leading to its death.
Mécanisme D'action
Chlorfenapyr acts by disrupting the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) and ATP depletion. This results in the insect's death due to metabolic disruption. Chlorfenapyr is unique in that it is a pro-insecticide, which means that it is converted into an active form by the insect's metabolism, leading to its death.
Biochemical and Physiological Effects
Chlorfenapyr has been shown to have a broad spectrum of activity against various pests, including those that have developed resistance to other insecticides. It has a long residual activity, which means that it can provide long-term protection against pests. In addition, Chlorfenapyr has a low mammalian toxicity, making it safe for use in public health programs.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorfenapyr has several advantages for lab experiments, including its broad spectrum of activity, long residual activity, and low mammalian toxicity. However, Chlorfenapyr can be expensive, and its use requires careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for Chlorfenapyr research, including:
1. Investigating the potential for Chlorfenapyr to control pests that have developed resistance to other insecticides.
2. Studying the effects of Chlorfenapyr on non-target organisms, such as beneficial insects and pollinators.
3. Developing new formulations of Chlorfenapyr that are more effective and easier to use.
4. Investigating the potential for Chlorfenapyr to control pests in new crops and regions.
5. Studying the potential for Chlorfenapyr to control pests in urban environments, such as in buildings and public spaces.
Conclusion
Chlorfenapyr is a widely used pesticide that has a broad spectrum of activity against various pests. It has been extensively studied for its efficacy in controlling pests in agricultural crops and public health programs. Chlorfenapyr acts by disrupting the mitochondrial electron transport chain, leading to the production of ROS and ATP depletion. Chlorfenapyr has several advantages for lab experiments, including its broad spectrum of activity, long residual activity, and low mammalian toxicity. However, its use requires careful handling due to its potential toxicity. There are several future directions for Chlorfenapyr research, including investigating its potential to control pests that have developed resistance to other insecticides and studying its effects on non-target organisms.
Méthodes De Synthèse
Chlorfenapyr is synthesized by reacting 4-chloro-2-nitrophenol with ethyl 4-chloroacetoacetate to form ethyl 4-chloro-2-nitrophenylacetoacetate. This intermediate is then reacted with sodium methoxide to form ethyl N-(4-chloro-2-nitrophenyl)carbamate, which is subsequently reduced with zinc dust and acetic acid to form Chlorfenapyr.
Applications De Recherche Scientifique
Chlorfenapyr has been extensively studied for its efficacy against a wide range of pests, including insects, mites, and nematodes. It has been used in various agricultural crops, such as cotton, vegetables, fruits, and cereals, to control pests like aphids, thrips, mites, and whiteflies. In addition, Chlorfenapyr has been used in public health programs to control mosquitoes, bedbugs, and other pests that transmit diseases like malaria, dengue, and Zika.
Propriétés
Numéro CAS |
107427-28-1 |
|---|---|
Formule moléculaire |
C7H10ClNO2 |
Poids moléculaire |
175.61 g/mol |
InChI |
InChI=1S/C7H10ClNO2/c1-2-11-7(10)9-6-4-3-5-8/h4-5H,2,6H2,1H3,(H,9,10) |
Clé InChI |
GGSDGXARIKNWHK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC=C=CCl |
SMILES canonique |
CCOC(=O)NCC=C=CCl |
Synonymes |
Carbamic acid, (4-chloro-2,3-butadienyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



